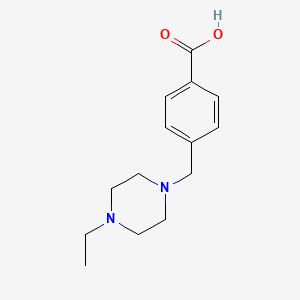

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

描述

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C14H20N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a benzoic acid moiety linked to an ethylpiperazine group, which contributes to its unique chemical properties .

属性

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJVYOLTWZXGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428099 | |

| Record name | 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895519-97-8 | |

| Record name | 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution with Chloromethylbenzoic Acid

This method leverages the nucleophilic displacement of a halogen atom in chloromethylbenzoic acid by ethylpiperazine. Adapted from protocols for methylpiperazine derivatives, the reaction proceeds under mild conditions to minimize side reactions.

Reaction Scheme:

4-Chloromethylbenzoic acid + Ethylpiperazine → 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Key Steps:

- Solvent Selection : Polar aprotic solvents (e.g., n-butanol, ethanol) enhance nucleophilicity of ethylpiperazine.

- Temperature Control : Reaction at 20–40°C ensures selectivity, avoiding decomposition of the chloromethyl intermediate.

- Neutralization : Excess ethylpiperazine is removed via acidification (HCl) to pH 1–2, followed by solvent evaporation under reduced pressure.

- Purification : Crystallization in methanol/water mixtures yields the crude product, which is further purified via recrystallization.

| Parameter | Value | Source |

|---|---|---|

| Solvent | n-Butanol or ethanol | |

| Reaction Temperature | 20–40°C | |

| Molar Ratio | 1:1.2 (acid:ethylpiperazine) | |

| Yield (Estimated) | 70–80%* |

*Yield inferred from methylpiperazine analogs.

Reductive Amination of 4-Formylbenzoic Acid Derivatives

This approach utilizes reductive amination to couple ethylpiperazine with a formylbenzoic acid derivative. The method is efficient for introducing the piperazine moiety.

Reaction Scheme:

Methyl 4-formylbenzoate + Ethylpiperazine → Methyl 4-(4-ethylpiperazin-1-ylmethyl)benzoate → This compound

Key Steps:

- Reduction System : Sodium borohydride (NaBH₄) in acetic acid/chloroform reduces the imine intermediate formed between ethylpiperazine and the aldehyde.

- Purification : Neutralization with Na₂CO₃ and extraction with ethyl acetate isolates the methyl ester. Hydrolysis with NaOH yields the free acid.

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | NaBH₄ | |

| Solvent | Chloroform/Acetic Acid | |

| Reaction Time | 13 hours (0–20°C) | |

| Yield (Methyl Ester) | 99% (Analogous Methyl Variant) |

Cyanobenzyl Chloride Hydrolysis Route

This green chemistry method employs p-cyanobenzyl chloride as a precursor, enabling hydrolysis of the nitrile group to the carboxylic acid. Adapted from a methylpiperazine protocol, it minimizes toxic byproducts.

Reaction Scheme:

p-Cyanobenzyl chloride + Ethylpiperazine → 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile → This compound

Key Steps:

- Reaction Medium : Ethanol/water (2:1) facilitates solubility and heat transfer.

- Hydrolysis : NaOH under reflux converts the nitrile group to a carboxylic acid.

- Salt Formation : Acidification with HCl and crystallization yields the dihydrochloride salt (if desired).

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol/Water (2:1) | |

| Temperature | 70–100°C | |

| Hydrolysis Time | 1–2 hours | |

| Yield (Analog) | 81.5% (Methyl Variant) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High yield, simple purification | Requires halogenated intermediates |

| Reductive Amination | Mild conditions, scalable | Multi-step synthesis, ester hydrolysis |

| Cyanobenzyl Chloride | Environmentally friendly, one-pot synthesis | Nitrile hydrolysis requires strong base |

Optimization Considerations

- Ethylpiperazine Reactivity : Ethyl groups are less nucleophilic than methyl, necessitating higher temperatures or longer reaction times.

- Salt Formation : Dihydrochloride salts enhance solubility but require precise pH control during crystallization.

- Purity Control : HPLC (≥95% purity threshold) and NMR validate the absence of residual ethylpiperazine or byproducts.

化学反应分析

Esterification

The carboxylic acid group reacts with alcohols under acidic or catalytic conditions to form esters. This reaction is critical for modifying solubility or bioavailability in pharmaceutical applications.

Example :

Reacting with methanol in DMF at 60°C produces methyl 4-(4-ethylpiperazin-1-ylmethyl)benzoate, a precursor for further derivatization.

Acid-Base Reactions

The carboxylic acid group donates protons to strong bases, forming carboxylate salts. This property is exploited in purification and salt formation for drug formulations.

Example :

Neutralization with NaOH in ethanol/water yields the sodium salt, which precipitates upon acidification with HCl .

Amide Formation

The piperazine nitrogen can undergo nucleophilic reactions with acyl chlorides or anhydrides to form amides, expanding structural diversity.

| Reaction Conditions | Details | Source |

|---|---|---|

| Reagents : Acetyl chloride | Requires inert atmosphere (N₂/Ar) to prevent side reactions | |

| Solvent : DCM or THF | Low polarity solvents minimize hydrolysis | |

| Temperature : 0–25°C | Controlled to avoid over-acylation |

Example :

Reaction with acetyl chloride in DCM at 0°C yields N-acetyl-4-(4-ethylpiperazin-1-ylmethyl)benzamide, a potential intermediate for kinase inhibitors .

Hydrolysis of Derivatives

Esters or nitriles derived from this compound can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.

Example :

Hydrolysis of 4-(4-ethylpiperazin-1-ylmethyl)benzonitrile with NaOH at 90°C produces the benzoic acid derivative .

Piperazine Functionalization

The ethylpiperazine moiety undergoes alkylation or quaternization, modifying physicochemical properties.

Example :

Quaternization with methyl iodide forms a cationic derivative with potential enhanced biological activity .

Key Reaction Insights

-

Solvent Choice : Polar aprotic solvents (DMF, DCM) are preferred for esterification and acylation to stabilize intermediates .

-

Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of sensitive intermediates.

-

Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC (>95% purity) ensure reaction completion .

This compound’s versatility in reactions underscores its utility in medicinal chemistry, particularly in synthesizing kinase inhibitors and optimizing drug candidates .

科学研究应用

Chemistry

In the realm of chemistry, 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Biology

The compound is employed in biological research to study enzyme inhibition and protein interactions . It has been investigated for its role as a cysteine protease inhibitor, which is significant in modulating various biological pathways. The inhibition mechanism involves binding to the active site of enzymes, preventing substrate access and subsequent catalysis.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects , particularly as a potential inhibitor of cysteine proteases. Its derivatives have shown promising results in anticancer activity, especially against resistant strains of cancer cells. For instance, studies indicate that derivatives of this compound exhibit potent inhibitory effects against BCR-ABL T315I kinase mutations associated with chronic myeloid leukemia (CML) .

Industry

In industrial applications, this compound is utilized in the development of pharmaceuticals and agrochemicals . Its properties make it suitable for formulating drugs aimed at various diseases, including cancer and infectious diseases.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example:

Study on BCR-ABL Inhibition : A recent study evaluated various derivatives against BCR-ABL T315I mutants. The results showed that compounds with the ethylpiperazine substitution exhibited superior binding affinity and inhibitory activity compared to traditional therapies .

VEGFR-2 Inhibition : Another investigation assessed related compounds as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). Findings revealed that certain derivatives significantly reduced VEGFR-2 activity in vitro, suggesting potential applications in anti-angiogenic therapies for cancer .

Summary of Case Studies

- BCR-ABL T315I Inhibition : Compounds derived from this structure demonstrated IC50 values significantly lower than traditional inhibitors.

- VEGFR-2 Activity Reduction : Certain derivatives showed promise as anti-cancer agents by inhibiting angiogenesis.

作用机制

The compound exerts its effects primarily through inhibition of cysteine proteases. It binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research.

相似化合物的比较

Similar Compounds

- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

- 4-(4-Phenylpiperazin-1-ylmethyl)benzoic acid

- 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid

Uniqueness

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is unique due to its ethylpiperazine group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a compound of interest in drug discovery and development .

生物活性

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperazine moiety, has been studied for various pharmacological effects, including its role as an inhibitor in cancer therapy and its interactions with specific biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C14H20N2O2. The structure features a benzoic acid core linked to a 4-ethylpiperazine group, which enhances its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds containing similar piperazine structures can inhibit the BCR-ABL T315I kinase, a common mutation associated with resistance to standard therapies in chronic myeloid leukemia (CML) .

In a comparative study, compounds derived from this structure demonstrated IC50 values significantly lower than traditional inhibitors, indicating enhanced potency against resistant cancer cell lines. For example, one derivative showed an IC50 value of less than 0.51 nM against BCR-ABL WT, highlighting the importance of structural modifications in improving therapeutic efficacy .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells. The piperazine moiety appears to facilitate binding to the active sites of these kinases, enhancing inhibitory effects .

Case Studies

Several case studies have focused on the application of this compound in cancer treatment:

- Study on BCR-ABL Inhibition : A recent study evaluated the efficacy of various derivatives against BCR-ABL T315I mutants. The results indicated that compounds with the ethylpiperazine substitution exhibited superior binding affinity and inhibitory activity compared to traditional therapies .

- VEGFR-2 Inhibition : Another investigation assessed the potential of related compounds as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). The findings revealed that certain derivatives significantly reduced VEGFR-2 activity in vitro, suggesting potential applications in anti-angiogenic therapies for cancer .

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:

| Compound | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| This compound | BCR-ABL T315I | <0.51 | High potency against resistant strains |

| Compound A | VEGFR-2 | 0.39 | Significant reduction in MCF-7 cells |

| Compound B | BCR-ABL WT | 96 | Improved activity with methylene linker |

常见问题

Q. What are the optimized synthetic routes for 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid, and how can reductive amination be applied?

The compound is synthesized via reductive amination between 4-formylbenzoic acid and 4-ethylpiperazine. A typical protocol involves dissolving equimolar amounts of the aldehyde and amine in dichloromethane (DCM), followed by the addition of sodium triacetoxyborohydride (1.4 eq) as a reducing agent. The reaction proceeds at room temperature overnight, monitored by TLC (ethyl acetate/hexanes, 35:65). After quenching with water, the crude product is purified via flash chromatography (e.g., Biotage SP4 with a SNAP 10 g column) using a gradient of ethyl acetate/hexanes (6% to 25%) to yield ~80% pure product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Melting Point Analysis : Confirm consistency with literature values (e.g., derivatives like 4-(4-methylpiperazin-1-ylmethyl)benzoic acid exhibit mp 187–190°C ).

- NMR Spectroscopy : ¹H/¹³C NMR to verify the ethylpiperazine methylene bridge (δ ~3.5–4.0 ppm for CH₂N) and benzoic acid protons.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺ for C₁₃H₁₈N₂O₂: 235.1).

Q. What solvents and conditions are recommended for solubilizing this compound in biological assays?

The compound exhibits limited aqueous solubility due to the benzoic acid moiety. For in vitro studies, dissolve in DMSO (≤1% v/v) or dimethylacetamide (DMA). For aqueous buffers, use pH-adjusted solutions (e.g., phosphate buffer at pH 7.4 with sonication). Avoid alcohols, as they may interfere with piperazine reactivity .

Advanced Research Questions

Q. How does the ethylpiperazine moiety influence pharmacological targets, and what receptor-binding mechanisms are hypothesized?

Piperazine derivatives are known to interact with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. The ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Molecular docking studies suggest the benzoic acid group forms hydrogen bonds with receptor residues, while the piperazine nitrogen participates in salt bridges (e.g., calcium channel blockers like flunarizine share structural similarities) .

Q. What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?

- pH Sensitivity : The benzoic acid group may protonate/deprotonate in acidic/basic conditions, altering solubility. Stability studies in PBS (pH 7.4) vs. gastric fluid (pH 1.2) are critical for drug delivery applications.

- Thermal Degradation : Store at 2–8°C in amber vials to prevent piperazine oxidation. Lyophilization is recommended for long-term storage .

Q. Which analytical methods are most reliable for quantifying trace impurities in synthesized batches?

- HPLC-MS/MS : Detect impurities like unreacted 4-formylbenzoic acid or N-ethylpiperazine byproducts.

- Ion Chromatography : Quantify residual borohydride reagents (e.g., sodium triacetoxyborohydride) .

Q. How should researchers address contradictions in reported synthesis yields or purification outcomes?

Variability in yields (e.g., 70–85%) may stem from stoichiometric imbalances or solvent purity. Optimize by:

- Adjusting amine:aldehyde ratios (1.1:1 to drive aldehyde conversion).

- Pre-purifying intermediates via recrystallization.

- Validating TLC mobile phases to reduce co-elution .

Q. What role does this compound play in multi-step syntheses of complex bioactive molecules?

The compound serves as a precursor for amide/carbamate prodrugs. For example, coupling with activated esters (e.g., NHS) generates derivatives for kinase inhibitors or antimicrobial agents. The ethylpiperazine group enhances solubility in late-stage intermediates .

Q. How do structural modifications (e.g., replacing ethyl with methyl or fluorophenyl groups) impact bioactivity?

- Ethyl → Methyl : Reduces steric hindrance, potentially increasing receptor affinity but decreasing metabolic stability.

- Ethyl → Fluorophenyl : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。